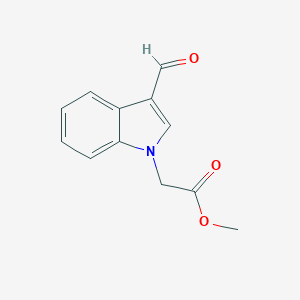
3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one, also known as THPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound belongs to the class of benzodiazepines and has been synthesized using various methods.
科学的研究の応用
3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has been shown to have potent antitumor and antiproliferative activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. In neuroscience, 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders. 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases.
作用機序
3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one exerts its pharmacological effects by binding to the benzodiazepine site on the GABA-A receptor, which enhances the activity of the neurotransmitter GABA. This results in an increase in chloride ion influx into the neuron, leading to hyperpolarization and inhibition of neuronal activity. 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one also activates the sigma-1 receptor, which has been implicated in various physiological processes, including pain perception, neuronal plasticity, and neuroprotection.
生化学的および生理学的効果
3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has been shown to have various biochemical and physiological effects, including antitumor, antiproliferative, anxiolytic, sedative, anti-inflammatory, and antioxidant effects. 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has also been shown to modulate the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase.
実験室実験の利点と制限
3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has several advantages for use in lab experiments, including its high yield, ease of synthesis, and potent pharmacological effects. However, 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the study of 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one, including the development of novel synthetic methods, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action at the molecular level. Further studies are needed to determine the optimal dosage and administration route of 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one for therapeutic use. Additionally, the potential toxicity and side effects of 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one need to be thoroughly investigated to ensure its safety for use in humans.
In conclusion, 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using various methods and has been extensively studied for its pharmacological effects. 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one exerts its effects by binding to the benzodiazepine site on the GABA-A receptor and activating the sigma-1 receptor. 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has several advantages for use in lab experiments, but also has some limitations and potential toxicity at high doses. There are several future directions for the study of 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one, including the development of novel synthetic methods and the investigation of its potential therapeutic applications in various diseases.
合成法
3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has been synthesized using various methods, including microwave-assisted synthesis, one-pot three-component synthesis, and solvent-free synthesis. The most commonly used method for synthesizing 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one is the one-pot three-component synthesis, which involves the reaction of 4-hydroxybenzaldehyde, 2-aminobenzophenone, and cyclohexanone in the presence of a catalyst. The reaction yields 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one as a white solid with a high yield.
特性
CAS番号 |
137987-39-4 |
|---|---|
製品名 |
3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one |
分子式 |
C17H15N3O2 |
分子量 |
293.32 g/mol |
IUPAC名 |
4-(4-hydroxyphenyl)-2,4,5,10-tetrahydro-1H-pyrrolo[3,4-c][1,5]benzodiazepin-3-one |
InChI |
InChI=1S/C17H15N3O2/c21-11-7-5-10(6-8-11)16-15-14(9-18-17(15)22)19-12-3-1-2-4-13(12)20-16/h1-8,16,19-21H,9H2,(H,18,22) |
InChIキー |
JBFLPFKPYMHUDS-UHFFFAOYSA-N |
SMILES |
C1C2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)O)C(=O)N1 |
正規SMILES |
C1C2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)O)C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



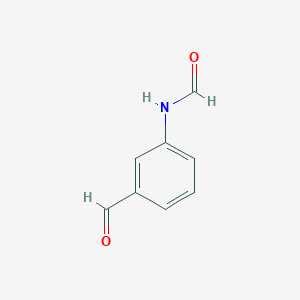
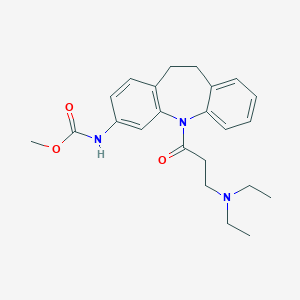





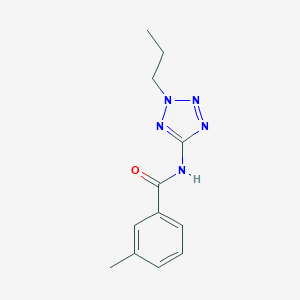
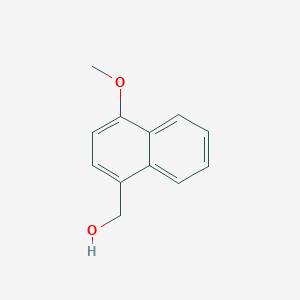
![3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B186865.png)
![[2-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-6-methoxyphenyl] benzenesulfonate](/img/structure/B186866.png)
![1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione](/img/structure/B186867.png)
![1-Oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B186869.png)
